A Comprehensive Technical Guide to (S)-(Tetrahydrofuran-3-yl)methanol
A Comprehensive Technical Guide to (S)-(Tetrahydrofuran-3-yl)methanol
(S)-(Tetrahydrofuran-3-yl)methanol is a pivotal chiral building block in modern organic synthesis, particularly valued in the development of active pharmaceutical ingredients (APIs). Its unique stereochemistry and versatile reactivity make it an essential component in the synthesis of a variety of complex molecules. This guide provides an in-depth overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
(S)-(Tetrahydrofuran-3-yl)methanol is a heterocyclic alcohol. The molecule consists of a five-membered saturated ether ring, tetrahydrofuran, substituted at the 3-position with a hydroxymethyl group. The "(S)" designation indicates the stereochemistry at the chiral center (the carbon atom at the 3-position of the ring).
Chemical Structure:
Caption: Chemical structure of (S)-(Tetrahydrofuran-3-yl)methanol.
Identifiers:
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IUPAC Name: (S)-(Tetrahydrofuran-3-yl)methanol
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CAS Number: 124391-75-9
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Synonyms: (S)-Tetrahydro-3-furanmethanol, (S)-(+)-Tetrahydro-3-furfuryl alcohol[4]
Physicochemical Properties
The physical and chemical properties of (S)-(Tetrahydrofuran-3-yl)methanol are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 198.6 ± 0.0 °C at 760 mmHg | [1] |
| 76-77 °C at 4 mmHg | [4][5] | |
| Density | 1.061 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.456 | [4][5] |
| Flash Point | 208 °F | [4][5] |
| pKa | 14.81 ± 0.10 (Predicted) | [4][5] |
| Storage | 2-8°C, dry and sealed | [1] |
Applications in Drug Development
(S)-(Tetrahydrofuran-3-yl)methanol's chirality makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.[1][2] The tetrahydrofuran motif is present in numerous biologically active compounds, and this specific building block has been utilized in the synthesis of several notable drugs.
Key Applications:
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Antiviral Agents: It is a key intermediate in the synthesis of antiviral drugs such as Penciclovir, which is used to treat herpes virus infections.[6]
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Anticancer Agents: The compound is used in the synthesis of anticancer drugs, including Afatinib, an EGFR inhibitor, and analogues of Camptothecin, a topoisomerase I inhibitor.[6][7]
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Diabetes Medication: It serves as an important intermediate for the synthesis of Empagliflozin, a drug used to treat type 2 diabetes.
The following diagram illustrates the role of (S)-(Tetrahydrofuran-3-yl)methanol as a building block in a generalized synthetic pathway for a pharmaceutical agent.
Caption: Generalized workflow for the use of (S)-(Tetrahydrofuran-3-yl)methanol in API synthesis.
Experimental Protocols: Synthesis
Several synthetic routes to (S)-(Tetrahydrofuran-3-yl)methanol have been reported, often starting from readily available chiral precursors or through chiral resolution of the racemic mixture.
Synthesis from L-Malic Acid
A common and efficient method for the enantioselective synthesis of (S)-(Tetrahydrofuran-3-yl)methanol starts from L-malic acid. This multi-step synthesis avoids the need for chiral resolution.
Overall Reaction Scheme:
L-Malic Acid → L-Dimethyl Malate → (S)-1,2,4-Butanetriol → (S)-3-Hydroxytetrahydrofuran → (S)-(Tetrahydrofuran-3-yl)methanol
Detailed Protocol:
Step 1: Esterification of L-Malic Acid [8][9]
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To a solution of L-malic acid (1 equivalent) in methanol (3 volumes), cool the mixture to -10 °C.
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Slowly add thionyl chloride (2.5 equivalents) while maintaining the temperature below 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, followed by refluxing for 1 hour.
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Concentrate the reaction mixture under reduced pressure.
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Neutralize the residue with a 20% sodium carbonate solution to pH 7.
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Extract the product with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield L-dimethyl malate.
Step 2: Reduction of L-Dimethyl Malate [8]
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In a separate flask, prepare a reducing agent by mixing a borohydride salt (e.g., sodium borohydride) with a Lewis acid (e.g., LiCl) in a lower alcohol solvent.
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Add the L-dimethyl malate from the previous step to the reducing agent mixture.
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Stir the reaction at room temperature until completion (monitored by TLC).
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Filter the reaction mixture to remove solid byproducts.
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Acidify the filtrate to precipitate inorganic salts, which are then removed by filtration.
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The resulting solution contains (S)-1,2,4-butanetriol.
Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran [8]
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To the solution of (S)-1,2,4-butanetriol, add a catalytic amount of p-toluenesulfonic acid (PTSA).
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Heat the mixture to a high temperature to effect cyclization via dehydration.
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Monitor the reaction for the formation of (S)-3-hydroxytetrahydrofuran.
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Purify the product by distillation.
Note: The final step to obtain (S)-(Tetrahydrofuran-3-yl)methanol from (S)-3-hydroxytetrahydrofuran involves a hydroxymethylation step, which is not detailed in the cited patents but is a standard organic transformation.
The following diagram outlines the key transformations in this synthetic pathway.
Caption: Key steps in the synthesis of (S)-(Tetrahydrofuran-3-yl)methanol from L-Malic Acid.
Safety and Handling
(S)-(Tetrahydrofuran-3-yl)methanol is an irritant and requires careful handling in a laboratory setting.
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Hazards: Causes skin, eye, and respiratory irritation.[4][5]
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Precautions:
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Handle in a well-ventilated area, preferably under a fume hood.[10]
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
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Keep away from heat, sparks, open flames, and other ignition sources.[11]
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Take precautionary measures against static discharge.[11][12]
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First Aid:
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[5]
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Skin Contact: Wash with plenty of soap and water.
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Inhalation: Move to fresh air.
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Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
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Conclusion
(S)-(Tetrahydrofuran-3-yl)methanol is a compound of significant interest to the pharmaceutical and chemical industries. Its utility as a chiral building block enables the stereoselective synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and development. The synthetic routes from readily available chiral precursors like L-malic acid offer an efficient pathway to this valuable intermediate, facilitating the development of next-generation therapeutics.
References
- 1. (S)-(Tetrahydrofuran-3-yl)methanol [myskinrecipes.com]
- 2. (S)-(Tetrahydrofuran-2-YL)methanol (57203-01-7) for sale [vulcanchem.com]
- 3. a2bchem.com [a2bchem.com]
- 4. TETRAHYDRO-3-FURANMETHANOL | 15833-61-1 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 9. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
